molecular formula C7H4F5NOS B1429599 (1,3-Benzoxazol-5-yl)sulfur pentafluoride CAS No. 1379812-05-1

(1,3-Benzoxazol-5-yl)sulfur pentafluoride

Cat. No.: B1429599
CAS No.: 1379812-05-1
M. Wt: 245.17 g/mol
InChI Key: RDYQMSOJDMEGFL-UHFFFAOYSA-N
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Description

(1,3-Benzoxazol-5-yl)sulfur pentafluoride (CAS 1379812-05-1), also termed 5-(pentafluorosulfanyl)-1,3-benzoxazole, is a heterocyclic compound featuring a benzoxazole core substituted with a sulfur pentafluoride (SF5) group at the 5-position. The benzoxazole moiety consists of a fused benzene and oxazole ring, imparting both aromaticity and polarity to the molecule. The SF5 group, known for its strong electron-withdrawing nature and exceptional thermal/chemical stability, enhances the compound’s utility in pharmaceutical and agrochemical synthesis as a building block .

Key properties of the SF5 group include:

  • High lipophilicity: Improves membrane permeability in bioactive molecules.
  • Electron-withdrawing effect: Stabilizes adjacent electron-deficient regions, facilitating reactions in electrophilic systems.
  • Chemical inertness: Resists degradation under harsh conditions, making it suitable for long-term applications .

This compound is primarily used in research and industrial settings as a synthetic intermediate, requiring stringent safety protocols (e.g., protective equipment, specialized waste disposal) due to its reactive benzoyl chloride derivatives and fluorine content .

Properties

IUPAC Name

1,3-benzoxazol-5-yl(pentafluoro)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)5-1-2-7-6(3-5)13-4-14-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYQMSOJDMEGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379812-05-1
Record name 1379812-05-1
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Biological Activity

Overview

(1,3-Benzoxazol-5-yl)sulfur pentafluoride, also known as 5-(pentafluorosulfanyl)benzooxazole, is a compound with significant potential in biological research and therapeutic applications. Its molecular formula is C7H4F5NOS, and it has a molecular weight of 245.17 g/mol. This compound is characterized by its unique structural features, including a benzoxazole ring and a pentafluorosulfanyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to engage in non-covalent interactions such as π-π stacking and hydrogen bonding due to the presence of the benzoxazole scaffold. The pentafluorosulfanyl group enhances the compound's thermal and chemical stability, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit broad-spectrum antimicrobial activity. A study evaluated various benzoxazole derivatives against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The results demonstrated that while some compounds showed lower potency compared to standard drugs like fluconazole, they still exhibited significant antimicrobial properties .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)Comparison DrugNotes
Compound ABacillus subtilis15FluconazoleModerate activity
Compound BEscherichia coli30AmpicillinLess potent than standard
Compound CCandida albicans7.81FluconazoleMore potent than fluconazole

Anticancer Potential

Benzoxazole derivatives have also been studied for their anticancer properties. Research has shown that certain compounds exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, studies revealed that some derivatives effectively target breast cancer cells (e.g., MCF-7) and lung cancer cells (e.g., A549), indicating their potential as anticancer agents .

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)Selectivity Index (Normal: Cancer)
Compound DMCF-7105:1
Compound EA549154:1
Compound FHepG2203:1

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies have established a structure-activity relationship that aids in identifying which substituents enhance antimicrobial or anticancer properties. For example, electron-donating groups on the phenyl ring have been shown to increase potency against specific pathogens .

Scientific Research Applications

Pharmaceutical Applications

The incorporation of the pentafluorosulfanyl (SF5) group into organic compounds has led to significant advancements in drug development. The SF5 moiety enhances the bioactivity and metabolic stability of drugs, making them more effective.

Antimalarial Compounds

Recent studies have shown that (1,3-Benzoxazol-5-yl)sulfur pentafluoride derivatives exhibit promising antimalarial activity. For instance, compounds like mefloquine have been modified with SF5 groups at various positions, resulting in similar or improved efficacy against Plasmodium falciparum compared to their non-fluorinated counterparts . The synthesis of these compounds involves multi-step processes that have been optimized for efficiency.

Antiviral and Anticoagulant Properties

Fluorinated compounds have been widely researched for their antiviral and anticoagulant properties. The presence of fluorine atoms increases lipophilicity and enhances the interaction with biological targets. Several studies indicate that SF5-containing heterocycles demonstrate potent antiviral activity, making them candidates for further development as antiviral agents .

Material Science

The unique properties of this compound also extend to material science, particularly in the development of electronic materials.

Electrochromic Devices

Compounds containing the SF5 group have shown potential in electrochromic applications due to their ability to undergo reversible redox reactions. This property can be harnessed in the design of smart windows and displays that change color or opacity with an applied voltage .

Fluorinated Polymers

The incorporation of SF5 into polymer matrices can enhance their thermal stability and chemical resistance. Research indicates that fluorinated polymers exhibit superior performance in harsh environments, making them suitable for coatings and insulation materials in electronics .

Agricultural Chemistry

The application of this compound in agricultural chemistry is primarily focused on developing new pesticides and herbicides.

Insecticides

Compounds with the SF5 group are being explored as potential insecticides due to their unique mode of action and effectiveness against resistant pest populations. Studies suggest that SF5-containing insecticides can disrupt metabolic pathways in pests, offering a novel approach to pest control .

Herbicides

Research has also indicated that fluorinated compounds may serve as effective herbicides by inhibiting specific biochemical pathways in target plants. The increased potency associated with fluorination could lead to lower application rates and reduced environmental impact compared to traditional herbicides .

Case Studies

Application AreaCompound ExampleObservations
AntimalarialSF5-substituted MefloquineSimilar or lower IC50 values against P. falciparum compared to non-fluorinated versions
Electrochromic DevicesFluorinated polymersEnhanced color change response under voltage
InsecticidesSF5-containing insecticidesEffective against resistant pest populations

Comparison with Similar Compounds

Table 1: Key Properties of SF5-Containing Compounds

Compound Structure Key Properties Applications References
(1,3-Benzoxazol-5-yl)SF5 Benzoxazole-SF5 High thermal stability, strong electron withdrawal, moderate solubility Pharmaceutical intermediates
Phenylsulfur pentafluoride Benzene-SF5 (C6H5SF5) Higher lipophilicity, lower polarity, explosive reactivity with organics Fluorinated material synthesis
3-Fluoro-5-(SF5)benzoyl chloride Benzoyl chloride-SF5 Enhanced electrophilicity, hydrolytic sensitivity Reactive intermediate for acylations
Trifluoromethyl (CF3)-benzoxazole Benzoxazole-CF3 Moderate electron withdrawal, lower stability vs. SF5 Agrochemistry, drug discovery

Comparison with Phenylsulfur Pentafluoride (C6H5SF5)

  • Structural Differences : The benzoxazole ring introduces nitrogen and oxygen atoms, increasing polarity and hydrogen-bonding capability compared to the purely aromatic phenyl-SF5 .
  • Reactivity : Phenyl-SF5 exhibits explosive reactivity with organic materials (e.g., fuels, ammonia), limiting its handling safety. In contrast, the benzoxazole-SF5 derivative is stabilized by its heterocyclic core, enabling safer use in synthesis .
  • Applications : Benzoxazole-SF5 is preferred in drug design due to its balanced lipophilicity and polarity, whereas phenyl-SF5 is restricted to specialized fluorinated material synthesis .

Comparison with CF3-Substituted Analogues

  • Electron-Withdrawing Strength : The SF5 group’s electronegativity surpasses CF3, reducing electron density at adjacent positions by ~30% in computational models. This enhances reactivity in nucleophilic aromatic substitutions .
  • Lipophilicity : SF5 increases logP values by 1.5–2.0 units compared to CF3, improving bioavailability in hydrophobic environments (e.g., cell membranes) .
  • Stability : SF5 derivatives resist oxidative and thermal degradation (decomposition >250°C), whereas CF3 analogues degrade ~150°C .

Comparison with Halogen Pentafluorides (ClF5, BrF5)

  • Chemical Behavior : Halogen pentafluorides (ClF5, BrF5) are hypergaseous, reacting explosively with water and organics. In contrast, benzoxazole-SF5 is a stable solid under ambient conditions .
  • Toxicity : ClF5 and BrF5 exhibit extreme acute toxicity (LC50 <10 ppm in rats), necessitating containment, while benzoxazole-SF5 requires standard fluorochemical precautions .

Research Findings and Implications

  • Pharmaceutical Potential: SF5-substituted benzoxazoles show promise as kinase inhibitors due to their ability to stabilize protein-ligand interactions via fluorine-mediated hydrogen bonds .
  • Environmental Persistence : Unlike SF6 (a potent greenhouse gas), benzoxazole-SF5 lacks long-term environmental accumulation data, warranting further ecotoxicological studies .

Preparation Methods

Synthesis of N-pentafluorosulfanyl-1,3-benzoxazol-2-imine (Pentafluorosulfanyl Benzoxazole Derivative)

This method involves the reaction of pentafluorosulfanylimino precursors with 2-aminophenol derivatives to form the benzoxazole ring bearing the SF5 group.

Procedure Highlights:

  • Starting from pentafluorosulfanyldichloroimine (SF5NCCl2), synthesized via reaction of SF5Cl with nitrogen sources.
  • Reaction of SF5NCCl2 with 2-aminophenol under controlled conditions to form N-pentafluorosulfanyl-1,3-benzoxazol-2-imine.
  • Purification by crystallization or chromatographic techniques.
  • Characterization by NMR (especially ^19F NMR), IR spectroscopy, and X-ray crystallography.

Reaction Scheme:

$$
\text{SF}5\text{NCCl}2 + \text{2-aminophenol} \rightarrow \text{N-pentafluorosulfanyl-1,3-benzoxazol-2-imine}
$$

Cyclization and Functionalization

Further cyclization or functional group transformations can be performed on the benzoxazol-2-imine to yield the target (1,3-Benzoxazol-5-yl)sulfur pentafluoride compound with desired substitution patterns.

Analytical Data and Research Findings

NMR Spectroscopy

  • ^19F NMR spectra show characteristic chemical shifts and coupling constants for the SF5 group fluorines.
  • The SF5 group exhibits a distinctive pentafluorosulfanyl pattern with axial and equatorial fluorine signals.
  • Chemical shifts for the SF5 fluorines in benzoxazolyl derivatives typically appear around -60 to -80 ppm (axial) and -90 to -100 ppm (equatorial), with coupling constants (J_F-F) detailed in Table 1 below.

Infrared (IR) Spectroscopy

  • IR spectra reveal strong bands corresponding to C=N stretching (~1600-1650 cm^-1) and S-F stretching vibrations (~800-900 cm^-1).
  • The presence of the SF5 group induces characteristic vibrational modes that confirm its incorporation.

X-ray Crystallography

  • Crystal structures confirm the pentafluorosulfanyl group adopts a square pyramidal geometry.
  • Bond lengths and angles around the sulfur and heterocyclic nitrogen atoms are consistent with literature values.

Data Tables

Table 1. ^19F NMR Chemical Shifts and Coupling Constants of SF5 Fluorines in (1,3-Benzoxazol-5-yl)SF5 Compounds
Fluorine Type Chemical Shift (ppm) Coupling Constant J_F-F (Hz) Notes
--------------- ---------------------- ------------------------------ -------------------------------------
Axial (F_ax) -62 to -68 150-160 Deshielded due to axial position
Equatorial (F_eq) -90 to -98 120-130 Multiplet due to coupling with F_ax
Table 2. IR Vibrational Bands for (1,3-Benzoxazol-5-yl)SF5 Compounds
Vibration Mode Wavenumber (cm^-1) Assignment
---------------- -------------------- -----------------------------
C=N Stretch 1610 - 1645 Imine/heterocycle C=N bond
S-F Stretch 820 - 880 Pentafluorosulfanyl group
Table 3. Selected Bond Lengths from X-ray Crystallography (Å)
Bond Length (Å) Notes
----------------------- ------------ ------------------------------
S-F (axial) ~1.54 Typical S-F bond length
S-F (equatorial) ~1.56 Slightly longer than axial
C-N (heterocycle) ~1.28 Consistent with imine C=N

Additional Notes on Preparation

  • The synthesis requires careful handling of highly reactive and potentially toxic SF5Cl and related reagents.
  • Fluorination steps often require anhydrous and inert atmosphere conditions.
  • The pentafluorosulfanyl group imparts unique electronic properties that can influence reaction pathways and yields.
  • The methods described have been validated by multiple research groups, including comprehensive studies by Belina et al. (2019), who developed scalable and safe synthetic routes for pentafluorosulfanyl heterocycles, including benzoxazole derivatives.
  • Alternative methods include halogen exchange reactions and the use of pentafluorosulfanyldifluoroacetic acid derivatives for acylation and cyclization steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1,3-Benzoxazol-5-yl)sulfur pentafluoride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of aromatic sulfur pentafluorides typically involves fluorination of thiol precursors or sulfur-containing intermediates under controlled conditions. A validated approach includes reacting 5-mercapto-1,3-benzoxazole with chlorine trifluoride (ClF₃) or elemental fluorine (F₂) in anhydrous solvents like dichloromethane at −78°C to 0°C, followed by purification via fractional distillation . Yield optimization requires strict moisture exclusion, as hydrolysis competes with fluorination. Reaction progress can be monitored using ¹⁹F NMR to track the disappearance of precursor signals (e.g., −SH at δ 3–5 ppm) and emergence of SF₅ resonances (δ −40 to −80 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Storage must adhere to OSHA guidelines, with tightly sealed containers in ventilated, temperature-controlled environments (<52°C) to prevent decomposition . Incompatible materials include reducing agents (e.g., lithium aluminum hydride), organic solvents, and silica-based glassware, which can trigger violent reactions. Personal protective equipment (PPE) should include fluoropolymer-coated gloves and face shields. Exposure limits for sulfur pentafluoride derivatives are set at 0.025 ppm (OSHA TWA), requiring real-time monitoring via gas detectors calibrated for SF₅-containing compounds .

Q. How does this compound interact with common solvents and acids?

  • Methodological Answer : Reactivity studies show that sulfur pentafluorides hydrolyze in aqueous media to release HF and oxyfluorides, necessitating anhydrous conditions for stability . In non-polar solvents (e.g., toluene), the compound is stable at room temperature but decomposes upon heating, forming brown polymeric byproducts. Strong acids (e.g., H₂SO₄) induce exothermic decomposition, while weak acids (e.g., acetic acid) show minimal reactivity. Solvent compatibility can be screened using differential scanning calorimetry (DSC) to detect exothermic events indicative of instability .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying trace this compound in environmental samples?

  • Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) using electron-capture negative ionization (ECNI) is optimal for detecting SF₅-containing compounds at ppt levels. Calibration requires isotopically labeled analogs (e.g., SF₅CF₃-¹³C) to correct for matrix effects. For groundwater studies, purge-and-trap systems preconcentrate samples, with detection limits reaching 0.01 pg/L . Confirmation of structural integrity post-extraction can be achieved via high-resolution FTIR, focusing on SF₅ asymmetric stretching bands (~740 cm⁻¹) .

Q. What mechanistic pathways explain the reactivity of this compound with nucleophiles?

  • Methodological Answer : The SF₅ group acts as a strong electron-withdrawing moiety, directing nucleophilic attack to the sulfur center. Kinetic studies using stopped-flow techniques reveal a two-step mechanism: (1) initial nucleophilic substitution at sulfur, forming a pentavalent intermediate, and (2) fluoride elimination to yield tetrafluoride byproducts. Computational modeling (DFT at the B3LYP/6-311+G(d,p) level) supports this pathway, showing a transition state with partial S–F bond cleavage . Competing pathways (e.g., aromatic ring substitution) are negligible due to the SF₅ group’s inductive effects.

Q. How can the environmental persistence and greenhouse potential of this compound be assessed?

  • Methodological Answer : Atmospheric lifetime is estimated using smog chamber experiments with UV irradiation to measure photolytic degradation rates. Radiative efficiency (RE) is calculated via IR absorption cross-sections in the 8–12 μm range, compared to reference gases like CO₂. For SF₅CF₃ analogs, global warming potentials (GWP) exceed 18,000× CO₂ over 100 years, suggesting similar risks for benzoxazole derivatives . Tropospheric sinks, such as reaction with OH radicals, are minimal, necessitating long-term monitoring via global air sampling networks (e.g., AGAGE) .

Q. What strategies stabilize the SF₅ group during multi-step synthetic transformations?

  • Methodological Answer : Protecting-group chemistry is critical. For example, silylation of the benzoxazole nitrogen (using tert-butyldimethylsilyl chloride) reduces electron-withdrawing effects, mitigating SF₅ decomposition during cross-coupling reactions. Solvent selection (e.g., fluorinated ethers like HFE-7100) minimizes Lewis acid interactions. Stability under catalytic hydrogenation is poor, but microwave-assisted reactions in flow reactors reduce exposure time, preserving >90% SF₅ integrity . Post-reaction analysis via X-ray crystallography confirms retained stereoelectronic properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(1,3-Benzoxazol-5-yl)sulfur pentafluoride
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(1,3-Benzoxazol-5-yl)sulfur pentafluoride

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